7-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridyl)ethyl]-1,3-dihydro-2H-indol-2-one
Description
This compound belongs to the indol-2-one class, characterized by a bicyclic structure with a lactam ring. The core structure includes a 7-chloro substitution on the indole ring, a hydroxyl group at position 3, and a 2-pyridyl-substituted oxoethyl side chain.
Properties
IUPAC Name |
7-chloro-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-10-5-3-4-9-13(10)18-14(20)15(9,21)8-12(19)11-6-1-2-7-17-11/h1-7,21H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZYWXOQFQSECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC2(C3=C(C(=CC=C3)Cl)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridyl)ethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the chloro group with an amine forms an amino derivative .
Scientific Research Applications
7-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their variations:
Key Observations
Substituent Effects on Bioactivity: Pyridyl vs. Halogen Position: 5-Cl or 7-Cl substitutions influence electronic properties and steric effects. For example, 5-Cl derivatives (e.g., ) show higher predicted pKa (~10.78) than non-halogenated analogs, affecting solubility and membrane permeability. N1 Modifications: Alkyl or arylalkyl groups at N1 (e.g., ethyl, phenylethyl) can modulate pharmacokinetics. For instance, phenylethyl groups increase molecular weight and may enhance blood-brain barrier penetration .
Synthetic Challenges :
- Chirality: Compounds like the (3R)-bromo derivative highlight the importance of stereochemistry in activity. Synthesis of enantiopure forms requires specialized methods (e.g., asymmetric catalysis).
- Stability: The 2-oxoethyl side chain in these compounds may undergo hydrolysis under acidic or basic conditions, necessitating protective strategies during synthesis .
Biological Relevance :
- Indol-2-one derivatives exhibit broad pharmacological profiles. For example, Schiff base derivatives of 1,3-dihydro-2H-indol-2-one show antibacterial, antifungal, and anti-HIV activities .
- The target compound’s 2-pyridyl group may confer unique interactions with kinase or protease targets, as pyridine rings are common in kinase inhibitors (e.g., imatinib analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
